

characterization of products from 4-Isopropylthiophenylboronic acid reactions

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Compound of Interest

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An In-Depth Comparative Guide to the Synthetic Utility of 4-Isopropylthiophenylboronic Acid

As a cornerstone reagent in modern organic synthesis, **4-isopropylthiophenylboronic acid** offers a versatile platform for constructing complex molecular architectures. Its unique combination of a boronic acid moiety and a thioether-substituted aromatic ring makes it an invaluable building block for introducing the 4-isopropylthiophenyl group, a common fragment in pharmaceuticals and materials science. This guide provides a comprehensive analysis of the primary reaction products derived from this reagent, offering a comparative look at alternative synthetic strategies and the critical experimental data needed by researchers in drug discovery and chemical development.

Reagent Profile: 4-Isopropylthiophenylboronic Acid

4-Isopropylthiophenylboronic acid is a white to off-white crystalline solid with a molecular weight of 196.07 g/mol. [1][2] It is typically stable under standard laboratory conditions but should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation. [3][4] The boronic acid functional group is susceptible to oxidation, a reactivity that can be either a limitation or a synthetic advantage, as will be discussed. [5] Its primary utility lies in transition-metal-catalyzed cross-coupling reactions.

Property	Value	Reference
CAS Number	380427-38-3	[1][3]
Molecular Formula	C ₉ H ₁₃ BO ₂ S	[1][4]
Molecular Weight	196.07 g/mol	[1][2]
Melting Point	82-88°C	[3][6]
Appearance	White to Almost white powder/crystal	[3]

Product Family 1: Biaryl Sulfides via Suzuki-Miyaura Coupling

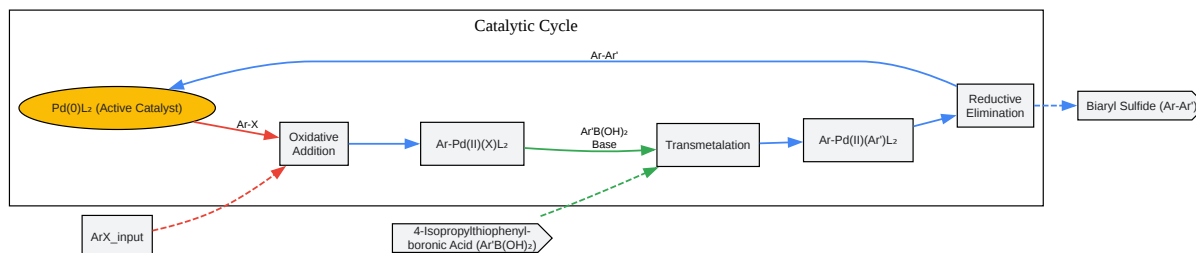
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, enabling the formation of carbon-carbon bonds.[7][8] When **4-isopropylthiophenylboronic acid** is employed, it serves as the nucleophilic partner to couple with various aryl, heteroaryl, or vinyl halides (or triflates), producing a diverse range of biaryl sulfides.[9][10] These structures are prevalent in medicinal chemistry and materials science. [11][12]

Reaction Overview and Mechanistic Insight

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

- Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
- Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, typically facilitated by a base.
- Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

The choice of ligand, base, and solvent is crucial for optimizing reaction yield and can be tailored to the specific substrates being coupled.[13][14]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance

The Suzuki-Miyaura reaction offers significant advantages over alternative methods for synthesizing diaryl sulfides, such as traditional copper-catalyzed Ullmann condensations or newer C-S coupling strategies involving thiols.^{[15][16]}

Method	Reagents	Typical Conditions	Advantages	Disadvantages
Suzuki-Miyaura Coupling	Aryl Halide + Arylboronic Acid	Pd catalyst, Base, 80-110°C	Excellent functional group tolerance, mild conditions, readily available starting materials. ^[7]	Catalyst cost, potential for side reactions from ligands. ^{[13][14]}
Buchwald-Hartwig C-S Coupling	Aryl Halide + Thiol	Pd or Ni catalyst, Ligand, Base	Broad scope for thiols.	Unpleasant odor of thiols, catalyst poisoning by sulfur. ^[17]
Ullmann Condensation	Aryl Halide + Thiol	Stoichiometric Cu, High Temp (>150°C)	Inexpensive metal.	Harsh reaction conditions, limited substrate scope, often requires polar solvents. ^[18]

Experimental Protocol: Synthesis of 4-((4-Isopropylthio)phenyl)pyridine

- To a reaction vessel, add **4-isopropylthiophenylboronic acid** (1.0 mmol), 4-bromopyridine hydrochloride (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
- Add a base, for example, K₂CO₃ (3.0 mmol), and a solvent system like 1,4-dioxane/water (4:1, 5 mL).
- Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

- After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the biaryl sulfide.

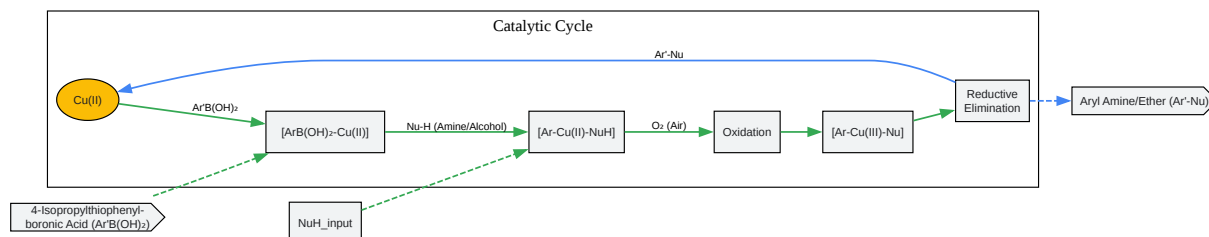
Product Characterization: The resulting biaryl sulfides are typically characterized by NMR spectroscopy, where the formation of the new C-C bond can be confirmed by the appearance of characteristic aromatic signals and correlation spectroscopy (COSY, HMBC), and by mass spectrometry to confirm the molecular weight.[\[11\]](#)

Product Family 2: Aryl Ethers and Amines via Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[\[19\]](#)[\[20\]](#) Using **4-isopropylthiophenylboronic acid**, this copper-catalyzed reaction couples the aryl group with a wide range of N-H and O-H containing compounds, including amines, amides, phenols, and alcohols.[\[21\]](#)

Reaction Overview and Mechanistic Insight

Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling utilizes a copper catalyst, often $\text{Cu}(\text{OAc})_2$, and typically uses air or oxygen as the terminal oxidant.[\[19\]](#) The mechanism is thought to involve the formation of a copper(II)-boronic acid complex, followed by coordination of the heteroatom nucleophile. A reductive elimination from a transient $\text{Cu}(\text{III})$ species is proposed to form the final C-heteroatom bond.[\[22\]](#) This reaction is often performed at room temperature and is tolerant of air and moisture, making it highly practical.[\[19\]](#)[\[21\]](#)



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Caption: Proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Comparative Performance

The Chan-Lam coupling serves as a valuable alternative to the Buchwald-Hartwig amination and etherification reactions, which are palladium-catalyzed.

Method	Reagents	Typical Conditions	Advantages	Disadvantages
Chan-Lam Coupling	Boronic Acid + Amine/Alcohol	Cu(OAc) ₂ , Air, Room Temp	Air and moisture tolerant, inexpensive catalyst, mild conditions.[19][20]	Can require stoichiometric copper, scope can be narrower than Pd-catalyzed methods.
Buchwald-Hartwig Amination	Aryl Halide + Amine/Alcohol	Pd catalyst, Bulky Ligand, Base	Very broad substrate scope, high yields.	Requires inert atmosphere, expensive ligands, sensitive to air.

Experimental Protocol: Synthesis of N-Phenyl-4-(isopropylthio)aniline

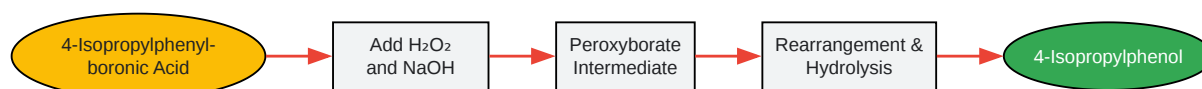
- In a flask open to the air, combine **4-isopropylthiophenylboronic acid** (1.0 mmol), aniline (1.2 mmol), and copper(II) acetate (1.0 mmol).
- Add a suitable solvent, such as dichloromethane (CH_2Cl_2) or methanol (5 mL), and a base like pyridine or triethylamine (2.0 mmol).
- Stir the mixture vigorously at room temperature for 24-48 hours.
- Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove copper salts, washing with the solvent.
- Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-arylated product.[\[22\]](#)

Product Family 3: 4-Isopropylphenol via Oxidation

The carbon-boron bond in arylboronic acids is susceptible to cleavage by oxidation, providing a straightforward route to phenols. This transformation allows **4-isopropylthiophenylboronic acid** to serve as a synthetic equivalent of a 4-isopropylthiophenyl cation, which is then hydroxylated. However, this reaction converts the boronic acid to a phenol, meaning the product is 4-isopropylphenol, not 4-isopropylthiophenol. The thioether is generally stable under these conditions, but the boronic acid group is replaced by a hydroxyl group.

Reaction Overview

The oxidation is most commonly achieved using an oxidizing agent like hydrogen peroxide (H_2O_2) under basic conditions (e.g., NaOH). The mechanism involves the formation of a boronate species, which then rearranges with the hydroperoxide to form a borate ester. Subsequent hydrolysis yields the phenol product.[\[5\]](#)



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Caption: Workflow for the oxidation of an arylboronic acid to a phenol.

Comparative Performance

While the oxidation of a boronic acid is a convenient lab-scale method, the industrial production of 4-isopropylphenol relies on different, more cost-effective strategies.^[23]

Method	Reagents	Typical Conditions	Advantages	Disadvantages
Boronic Acid Oxidation	Arylboronic Acid + H ₂ O ₂	NaOH, THF/H ₂ O, 0°C to RT	Very mild conditions, high yields, clean reaction.	Atom-inefficient, boronic acid is a relatively expensive starting material for this product.
Phenol Alkylation	Phenol + Propylene	Acid catalyst (e.g., H ₂ SO ₄ -treated clay), High Temp	Utilizes inexpensive bulk chemicals, scalable.	Produces a mixture of ortho and para isomers, requiring separation. ^[24]
Cumidine Diazotization	4-Cumidine + NaNO ₂	H ₂ SO ₄ , then heat	Can produce high-purity product.	Uses hazardous reagents (diazonium salts), multi-step process. ^[25]

Experimental Protocol: Synthesis of 4-Isopropylphenol

- Dissolve 4-isopropylphenylboronic acid (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 4 mL).
- Cool the solution to 0°C in an ice bath.

- Slowly add an aqueous solution of sodium hydroxide (e.g., 1 M, 3.0 mL).
- Add 30% hydrogen peroxide (1.5 mL) dropwise, ensuring the temperature remains below 10°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO_4 .
- Filter, concentrate, and purify by chromatography to yield 4-isopropylphenol, which is a white solid.^{[23][26]}

Conclusion

4-Isopropylthiophenylboronic acid is a highly valuable and versatile reagent in synthetic chemistry. Its utility extends across the three major pillars of cross-coupling and functional group transformation:

- Suzuki-Miyaura Coupling: Provides reliable access to complex biaryl sulfides with high functional group tolerance.
- Chan-Lam Coupling: Offers a practical, air-stable method for C-N and C-O bond formation using an inexpensive copper catalyst.
- Oxidation: Serves as an efficient laboratory-scale precursor to substituted phenols under exceptionally mild conditions.

By understanding the performance of these reactions in comparison to alternative methods, researchers can make informed decisions to best leverage the unique reactivity of this building block in the synthesis of novel compounds for pharmaceutical and materials applications.

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